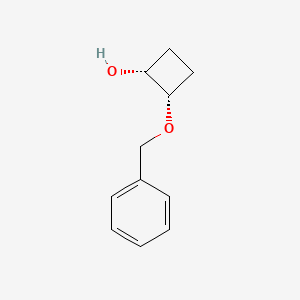

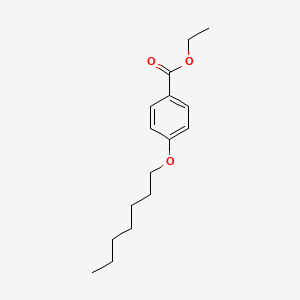

Ethyl 4-(heptyloxy)benzoate

Vue d'ensemble

Description

Ethyl 4-(heptyloxy)benzoate is likely a derivative of benzoic acid, similar to ethyl benzoate . Ethyl benzoate is a colorless liquid that is almost insoluble in water, but miscible with most organic solvents .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as ethyl benzoate can be synthesized through esterification of benzoic acid with ethanol .Applications De Recherche Scientifique

Anti-Juvenile Hormone Agent

Ethyl 4-(heptyloxy)benzoate and its derivatives have been extensively studied for their potential as anti-juvenile hormone agents in insects, particularly in silkworms (Bombyx mori). These compounds show the ability to induce precocious metamorphosis, indicating a deficiency in juvenile hormone (JH). This effect can be fully counteracted by JH agonists like methoprene, signifying a direct relationship with JH activity. Notably, different enantiomers of these compounds exhibit varying degrees of activity, further highlighting their potential in biological applications (Kuwano et al., 2008); (Kaneko et al., 2011).

Impact on Juvenile Hormone Synthesis

Research indicates that this compound derivatives can inhibit juvenile hormone synthesis by suppressing the transcription of JH biosynthetic enzymes in insects. This suggests their role in controlling the hormonal regulation in insects, which could have implications for pest control and insect lifecycle studies (Kaneko et al., 2011).

Liquid Crystalline Properties

Some derivatives of this compound exhibit liquid crystalline properties, which could be significant in material science, especially for applications in displays and sensors. The specific molecular structure of these compounds, including the presence of alkyl chains and ester functions, plays a crucial role in determining their mesogenic (liquid crystal-forming) behavior (Bracon et al., 2000); (Lai et al., 2007).

Mécanisme D'action

Target of Action

Ethyl 4-(heptyloxy)benzoate primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for various physiological processes.

Mode of Action

This compound acts by binding to specific parts of the sodium ion (Na+) channels on the nerve membrane . It affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Biochemical Pathways

It is known that benzoate compounds can be involved in various degradation pathways, including the benzoate degradation pathway

Pharmacokinetics

It is known that local anesthetics, a category to which this compound belongs, can reversibly block the conduction of nerve impulses This suggests that the compound may have good bioavailability at the site of action

Result of Action

The primary result of this compound’s action is the induction of local anesthesia . By blocking the conduction of nerve impulses, it causes a loss of local sensation, providing pain relief without affecting consciousness . This makes it useful for procedures such as minor surgical operations, dental procedures, and other treatments requiring local anesthesia .

Analyse Biochimique

Biochemical Properties

The biochemical properties of Ethyl 4-(heptyloxy)benzoate are not well-studied. Benzoate compounds are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of this compound are currently unknown. Benzoate compounds have been shown to have effects on various types of cells and cellular processes

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that benzoate compounds can bind to specific parts of the sodium ion (Na+) channel on the nerve membrane and affect the membrane potential

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-understood. Benzoate metabolism has been mapped in the human gut microbiome

Propriétés

IUPAC Name |

ethyl 4-heptoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-3-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18-4-2/h9-12H,3-8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPYTTHZCLEPLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

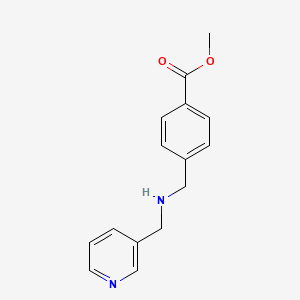

CCCCCCCOC1=CC=C(C=C1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610098 | |

| Record name | Ethyl 4-(heptyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154845-73-5 | |

| Record name | Ethyl 4-(heptyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B3047997.png)

![(1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B3048006.png)